molecular formula C6H12ClNO B2661977 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride CAS No. 2306425-76-1

2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride

Cat. No.: B2661977
CAS No.: 2306425-76-1
M. Wt: 149.62
InChI Key: USIUAVHILUGSBE-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexan-4-ylmethanol hydrochloride is a bicyclic organic compound featuring a methanol substituent on the 4-position of a 2-azabicyclo[2.1.1]hexane scaffold. Its hydrochloride salt enhances stability and solubility, making it suitable for synthetic and pharmacological studies.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(2-6)7-3-6;/h5,7-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIUAVHILUGSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclic amines and alcohols.

    Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The nitrogen atom in the bicyclic ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).

Scientific Research Applications

Drug Development

The compound is recognized for its potential as a building block in the synthesis of various pharmacologically active molecules. Its bicyclic structure enhances the drug-like properties of compounds, improving potency and selectivity. For instance, it has been utilized in the development of inhibitors targeting LRRK2 (Leucine-Rich Repeat Kinase 2), a protein implicated in Parkinson's disease. The incorporation of 2-azabicyclo[2.1.1]hexane derivatives has shown improvements in solubility and metabolic clearance, which are critical for effective drug formulation .

Glycine Transport Inhibition

Research indicates that derivatives of 2-azabicyclo[2.1.1]hexan-4-ylmethanol can act as inhibitors of glycine transporters, which are essential for neurotransmission processes in the central nervous system. These inhibitors have therapeutic implications for conditions such as schizophrenia and other neuropsychiatric disorders .

Synthetic Routes

The synthesis of 2-azabicyclo[2.1.1]hexan-4-ylmethanol hydrochloride typically involves several steps, including:

  • Starting Materials : The synthesis often begins with cyclobutene derivatives, which undergo photochemical reactions to form the bicyclic structure.
  • Key Reactions : A notable method includes a stereoselective electrophilic addition followed by ring closure using sodium hydride as a base, yielding the desired azabicyclic compound .
StepReaction TypeYield (%)
1Electrophilic Addition69
2Ring ClosureVariable
3Hydrolysis and PurificationHigh

LRRK2 Kinase Inhibitors

A recent study highlighted the synthesis of N-Heteroaryl Indazole LRRK2 kinase inhibitors using 2-azabicyclo[2.1.1]hexan-4-ylmethanol as a key intermediate. The unique properties of this bicyclic system led to significant improvements in drug-like characteristics, demonstrating its potential in treating neurodegenerative diseases .

Glycine Transporter Inhibition

Another investigation focused on the role of this compound in inhibiting glycine transporters, showcasing its potential therapeutic benefits for schizophrenia treatment. The study provided insights into how structural modifications influenced binding affinity and selectivity towards glycine transporters, emphasizing the importance of bicyclic frameworks in drug design .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of 2-azabicyclo[2.1.1]hexan-4-ylmethanol hydrochloride with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Applications References
2-Azabicyclo[2.1.1]hexan-4-ylmethanol HCl 1203686-81-0 C₁₂H₁₃NO₃·HCl Not explicitly reported -CH₂OH at 4-position Research intermediates
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid HCl 116129-07-8 C₆H₉NO₂·HCl 179.6 -COOH at 1-position Industrial research
2-Azabicyclo[2.1.1]hexan-4-ol HCl 2411194-59-5 C₅H₉NO·HCl 135.6 -OH at 4-position Discontinued (lab use)
2-Propyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid HCl 463961-63-9 C₉H₁₅NO₂·HCl 205.68 -COOH and -C₃H₇ at 1-position Synthetic intermediates
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane HCl 1955554-13-8 C₆H₁₀ClF₂N 169.6 -CF₂H at 1-position Fluorinated drug analogs

Key Observations :

  • Functional Group Impact: The carboxylic acid derivative (CAS 116129-07-8) exhibits higher polarity and acidity compared to the methanol variant, influencing solubility and reactivity in synthetic pathways .
  • Fluorinated Analogs : The difluoromethyl derivative (CAS 1955554-13-8) introduces electronegative fluorine atoms, enhancing metabolic stability in medicinal chemistry applications .

Pharmacological and Industrial Relevance

  • Antibiotic Scaffolds : Azabicyclo compounds like 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () are core structures in β-lactam antibiotics, though the target compound lacks direct therapeutic data .

Biological Activity

2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a nitrogen atom within a bicyclic framework, positions it as a candidate for various therapeutic applications. This article explores the biological activities of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic effects, and synthesis methods.

  • Molecular Formula : C7_7H12_{12}ClN
  • Molecular Weight : Approximately 136 Da
  • Structure : The compound features a hydroxyl group and a nitrogen atom, contributing to its reactivity and biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It has been noted for its ability to modulate synaptic transmission through interactions with glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

Neurotransmitter Interaction

Research indicates that the compound may influence neurotransmitter systems, particularly through:

  • Glycine Receptors : Preliminary studies suggest that it may enhance or modulate the activity of glycine receptors, leading to potential applications in treating conditions associated with dysregulation of inhibitory neurotransmission .

Anti-inflammatory and Analgesic Effects

Initial investigations have hinted at possible anti-inflammatory and analgesic properties. Although these findings are preliminary, they suggest that further research could uncover significant therapeutic applications in pain management and inflammatory conditions .

Synthesis Methods

The synthesis of this compound has been explored through various methods:

  • Photochemical Methods : A notable approach includes the use of photochemistry to facilitate the formation of the bicyclic structure from simpler precursors .
  • Batchwise Preparation : A multigram preparation method has been developed to produce this compound efficiently for research purposes.

Case Studies and Research Findings

StudyFindings
Al-Rubaye et al. (2018)Investigated analogues of epibatidine based on the 2-azabicyclo framework, highlighting the potential for developing new nicotinic receptor ligands .
BenchChem Analysis (2024)Detailed chemical reactions involving oxidation, reduction, and substitution, emphasizing the compound's versatility in synthetic applications.
PubMed Research (2001)Reported efficient synthesis routes for 2-azabicyclo compounds, establishing foundational methods for future studies .

Q & A

Q. Table 1: Key Analytical Parameters

ParameterMethodReference
Purity AssessmentHPLC (C18 column, MeOH:H₂O)
Stereochemical AnalysisChiral HPLC, X-ray crystallography
Thermal StabilityTGA/DSC (5°C/min, N₂ atmosphere)

Q. Table 2: Computational Tools for Reaction Optimization

ToolApplicationReference
Gaussian (DFT)Transition state modeling
AutoDock VinaMolecular docking
ICReDD PlatformReaction path prediction

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